molecular formula C17H20N2O5 B2585453 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylic acid CAS No. 203782-26-7

2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylic acid

Cat. No. B2585453
CAS RN: 203782-26-7
M. Wt: 332.356
InChI Key: NEXGTNKMMOBTFW-ZDUSSCGKSA-N
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Description

The compound contains a benzyloxy carbonyl group, an oxazole ring, and a carboxylic acid group . The benzyloxy carbonyl group is often used as a protecting group in organic synthesis . The oxazole ring is a five-membered ring containing an oxygen atom and a nitrogen atom. The carboxylic acid group consists of a carbonyl (C=O) and a hydroxyl (O-H) group.


Molecular Structure Analysis

The molecular structure of this compound would include the oxazole ring, the carboxylic acid group, and the benzyloxy carbonyl protected amino group. The stereochemistry at the chiral centers would be determined by the specific synthesis used.


Chemical Reactions Analysis

The compound could undergo various reactions. The carboxylic acid group could react with bases or be reduced to an alcohol. The oxazole ring could undergo reactions at the nitrogen or oxygen atoms. The benzyloxy carbonyl group could be removed under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could allow for hydrogen bonding, affecting its solubility and boiling point .

Scientific Research Applications

Synthesis and Derivative Transformations

Research into the synthesis and transformation of derivatives of related oxazole compounds has demonstrated the flexibility and utility of oxazole derivatives in chemical synthesis. For instance, Prokopenko et al. (2010) synthesized methyl esters of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids and their functional derivatives. These derivatives were used for further transformations, such as introducing residues of highly basic aliphatic amines into the oxazole, showcasing the potential for creating complex molecules with potential applications in medicinal chemistry and materials science (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).

Antimicrobial Agents

The design and synthesis of novel benzoxazole-based 1,3,4-oxadiazoles as potential antimicrobial agents have been explored, utilizing similar oxazole frameworks. Vodela et al. (2013) developed a series of compounds starting from benzoxazole-2-carboxylic acid as the raw material. These compounds were screened for antimicrobial activity, demonstrating the potential for oxazole derivatives to serve as scaffolds for developing new antimicrobial agents (Vodela, Mekala, Danda, & Kodhati, 2013).

Amino Acid Derivatives

The synthesis of enantiopure α,α-dialkyl α-amino acids and α,β-dialkyl α,β-diaminopropionic acids from oxazolidinones showcases the application of oxazole derivatives in producing amino acid derivatives. Rojas‐Lima et al. (2005) demonstrated that derivatives from isobutyraldehyde and α-amino acids offer a cost-effective source of enantiopure dialkylated amino acids. These findings have significant implications for the synthesis of peptides and peptidomimetics (Rojas‐Lima, Álvarez‐Hernández, Tellez-Zenteno, & López-Ruiz, 2005).

Pseudopeptide Foldamers

Oxazolidine-4-carboxylic acid derivatives have been utilized in the construction of pseudopeptide foldamers. Tomasini et al. (2003) explored the three-dimensional structure of benzyl (4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylate homo-oligomers. The study revealed a poly(L-Pro)n II like helical conformation stabilized by intramolecular hydrogen bonds, highlighting the potential of oxazole derivatives in developing novel structures with applications in drug design and materials science (Tomasini, Trigari, Lucarini, Bernardi, Garavelli, Peggion, Formaggio, & Toniolo, 2003).

Enantioselective Syntheses

Magata et al. (2017) synthesized methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate with high optical purity, demonstrating the utility of oxazole derivatives in enantioselective syntheses. This process involves a Pd-catalyzed amide coupling followed by oxazole formation, indicating the potential for precise molecular engineering in pharmaceutical applications (Magata, Nagano, Endo, Kawaida, Nagaoka, Hirokawa, & Maezaki, 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Without more information, it’s difficult to speculate on this .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include studying its reactivity, stability, and interactions with other molecules .

properties

IUPAC Name

5-methyl-2-[(1S)-2-methyl-1-(phenylmethoxycarbonylamino)propyl]-1,3-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-10(2)13(15-18-14(16(20)21)11(3)24-15)19-17(22)23-9-12-7-5-4-6-8-12/h4-8,10,13H,9H2,1-3H3,(H,19,22)(H,20,21)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXGTNKMMOBTFW-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C(C(C)C)NC(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(O1)[C@H](C(C)C)NC(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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